molecular formula C11H13N3O3 B14131982 1-Methyl-4-(4-nitrophenyl)-2-piperazinone CAS No. 223786-00-3

1-Methyl-4-(4-nitrophenyl)-2-piperazinone

Cat. No.: B14131982
CAS No.: 223786-00-3
M. Wt: 235.24 g/mol
InChI Key: GBQPMUDVPGRNCX-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrophenyl)-2-piperazinone is a chemical compound with the molecular formula C11H15N3O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a nitrophenyl group and a methyl group in its structure makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(4-nitrophenyl)-2-piperazinone can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-nitrophenyl)-2-piperazinone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

    Reduction: 1-Methyl-4-(4-aminophenyl)-2-piperazinone.

    Substitution: Various substituted piperazinones depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and 1-methylpiperazine.

Scientific Research Applications

1-Methyl-4-(4-nitrophenyl)-2-piperazinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitrophenyl)-2-piperazinone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-aminophenyl)-2-piperazinone: Similar structure but with an amino group instead of a nitro group.

    1-Methyl-4-(4-chlorophenyl)-2-piperazinone: Contains a chlorophenyl group instead of a nitrophenyl group.

    1-Methyl-4-(4-methoxyphenyl)-2-piperazinone: Features a methoxy group in place of the nitro group.

Uniqueness

1-Methyl-4-(4-nitrophenyl)-2-piperazinone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro substitution on the biological and chemical properties of piperazine derivatives.

Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-12-6-7-13(8-11(12)15)9-2-4-10(5-3-9)14(16)17/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQPMUDVPGRNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271417
Record name 1-Methyl-4-(4-nitrophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-00-3
Record name 1-Methyl-4-(4-nitrophenyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223786-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(4-nitrophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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